![molecular formula C34H45N2P B14907083 2-(2-dicyclohexylphosphanylphenyl)-3-[4-(dimethylamino)phenyl]-N,N-dimethylaniline](/img/structure/B14907083.png)
2-(2-dicyclohexylphosphanylphenyl)-3-[4-(dimethylamino)phenyl]-N,N-dimethylaniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-Dicyclohexylphosphanylphenyl)-3-[4-(dimethylamino)phenyl]-N,N-dimethylaniline is a complex organic compound that has garnered significant interest in the fields of chemistry and materials science. This compound is known for its unique structural features, which include a phosphanyl group and a dimethylamino group attached to a biphenyl backbone. These structural elements confer distinct chemical properties and reactivity, making it a valuable compound for various applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-dicyclohexylphosphanylphenyl)-3-[4-(dimethylamino)phenyl]-N,N-dimethylaniline typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Biphenyl Backbone: The initial step involves the formation of the biphenyl backbone through a Suzuki-Miyaura coupling reaction. This reaction typically uses a palladium catalyst and a boronic acid derivative to couple two aryl halides.
Introduction of the Phosphanyl Group: The next step involves the introduction of the dicyclohexylphosphanyl group. This can be achieved through a nucleophilic substitution reaction where a dicyclohexylphosphine reacts with an aryl halide under basic conditions.
Addition of the Dimethylamino Group: The final step involves the introduction of the dimethylamino group through a nucleophilic aromatic substitution reaction. This step typically requires the use of a strong base and a dimethylamine source.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often using continuous flow reactors and automated systems to ensure consistent production. The use of high-throughput screening and process optimization techniques helps in scaling up the production while maintaining the quality of the compound.
Analyse Des Réactions Chimiques
Types of Reactions
2-(2-Dicyclohexylphosphanylphenyl)-3-[4-(dimethylamino)phenyl]-N,N-dimethylaniline undergoes various types of chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the phosphanyl group, forming phosphine oxides.
Reduction: Reduction reactions can occur at the aromatic rings or the phosphanyl group, leading to the formation of reduced derivatives.
Substitution: The compound is prone to nucleophilic and electrophilic substitution reactions, especially at the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like sodium hydride (NaH) and various halogenating agents are used for substitution reactions.
Major Products
The major products formed from these reactions include phosphine oxides, reduced biphenyl derivatives, and substituted aromatic compounds. The specific products depend on the reaction conditions and the reagents used.
Applications De Recherche Scientifique
2-(2-Dicyclohexylphosphanylphenyl)-3-[4-(dimethylamino)phenyl]-N,N-dimethylaniline has a wide range of scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry and catalysis. Its unique structure allows it to form stable complexes with transition metals, which are used in various catalytic processes.
Biology: The compound is studied for its potential biological activity, including its interactions with biomolecules and its effects on cellular processes.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs targeting specific molecular pathways.
Industry: It is used in the development of advanced materials, including polymers and electronic materials, due to its unique electronic properties.
Mécanisme D'action
The mechanism of action of 2-(2-dicyclohexylphosphanylphenyl)-3-[4-(dimethylamino)phenyl]-N,N-dimethylaniline involves its interaction with specific molecular targets. The phosphanyl group can coordinate with metal ions, forming stable complexes that can catalyze various chemical reactions. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s reactivity and binding affinity. The biphenyl backbone provides structural rigidity and electronic properties that enhance its overall activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Diphenylphosphino-2’-(N,N-dimethylamino)biphenyl: This compound has a similar biphenyl backbone but with diphenylphosphino groups instead of dicyclohexylphosphanyl groups.
Bis[(2-diphenylphosphino)phenyl] ether (DPEphos): This compound features a diphenyl ether backbone with diphenylphosphino groups.
Uniqueness
2-(2-Dicyclohexylphosphanylphenyl)-3-[4-(dimethylamino)phenyl]-N,N-dimethylaniline is unique due to the presence of the dicyclohexylphosphanyl group, which provides steric bulk and enhances its stability and reactivity. The combination of the phosphanyl and dimethylamino groups on the biphenyl backbone imparts distinct electronic properties, making it a versatile compound for various applications.
Propriétés
Formule moléculaire |
C34H45N2P |
|---|---|
Poids moléculaire |
512.7 g/mol |
Nom IUPAC |
2-(2-dicyclohexylphosphanylphenyl)-3-[4-(dimethylamino)phenyl]-N,N-dimethylaniline |
InChI |
InChI=1S/C34H45N2P/c1-35(2)27-24-22-26(23-25-27)30-19-13-20-32(36(3)4)34(30)31-18-11-12-21-33(31)37(28-14-7-5-8-15-28)29-16-9-6-10-17-29/h11-13,18-25,28-29H,5-10,14-17H2,1-4H3 |
Clé InChI |
NDQZXFODBQNNKH-UHFFFAOYSA-N |
SMILES canonique |
CN(C)C1=CC=C(C=C1)C2=C(C(=CC=C2)N(C)C)C3=CC=CC=C3P(C4CCCCC4)C5CCCCC5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


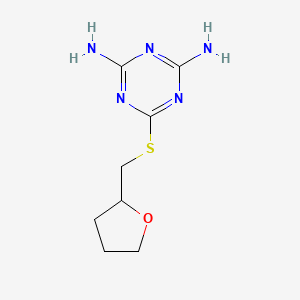
![4-((3-Oxo-8-azabicyclo[3.2.1]octan-8-yl)methyl)benzonitrile](/img/structure/B14907006.png)
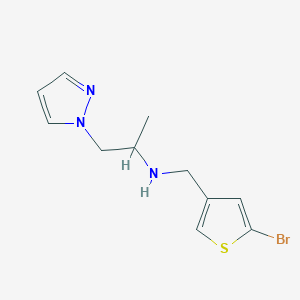
![Benzyl 4-oxohexahydropyrrolo[1,2-a]pyrimidine-1(2H)-carboxylate](/img/structure/B14907016.png)
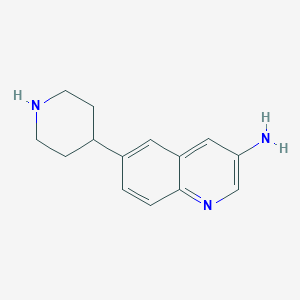


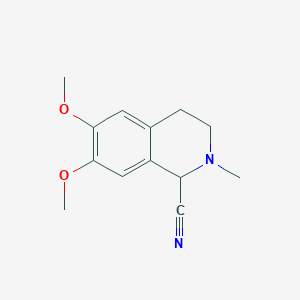

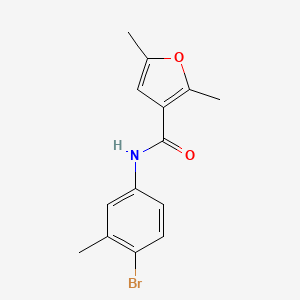
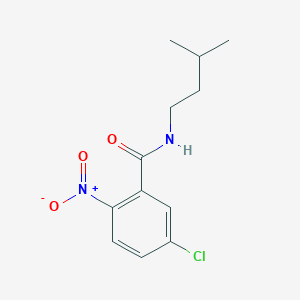
![(1S)-3,3'-Bis[2,6-bis(1-methylethyl)-4-tricyclo[3.3.1.13,7]dec-1-ylphenyl][1,1'-binaphthalene]-2,2'-diol](/img/structure/B14907068.png)
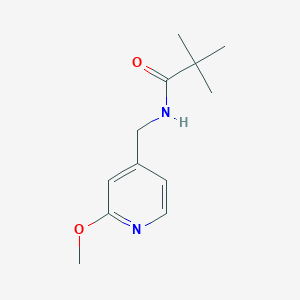
![(S)-N-(1-(1-Acryloylpiperidin-3-yl)-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)acrylamide](/img/structure/B14907074.png)
